molecular formula C7H11ClO B14624758 5-Chloro-2,2-dimethylpent-4-enal CAS No. 54814-17-4

5-Chloro-2,2-dimethylpent-4-enal

Cat. No.: B14624758
CAS No.: 54814-17-4
M. Wt: 146.61 g/mol
InChI Key: KWNOHEKURSJAFX-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethylpent-4-enal (CAS 54814-17-4) is a chemical building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C 7 H 11 ClO, with a molecular weight of 146.61500 g/mol . The compound features a reactive aldehyde group and a chloro-substituted alkene moiety, which facilitates its use in diverse reaction pathways, including nucleophilic additions and cyclization reactions . A primary research application of 5-Chloro-2,2-dimethylpent-4-enal is its role as a key precursor in the synthesis of 3-chloropiperidine scaffolds . These scaffolds are central to the development of potent alkylating agents that target DNA. Researchers utilize this aldehyde in reductive amination reactions to create unsaturated primary amines, which are subsequently cyclized into 3-chloropiperidines . These compounds can undergo intramolecular substitution to form highly reactive aziridinium ions or bicyclic aziridines, which are electrophilic intermediates capable of alkylating DNA at the N7 position of guanine nucleobases . This mechanism of action is similar to that of natural antibiotics and established chemotherapeutics, making derivatives of this compound promising candidates for the development of novel anti-tumor agents and anthelmintic drugs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

54814-17-4

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

5-chloro-2,2-dimethylpent-4-enal

InChI

InChI=1S/C7H11ClO/c1-7(2,6-9)4-3-5-8/h3,5-6H,4H2,1-2H3

InChI Key

KWNOHEKURSJAFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=CCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylpent-4-enal. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2,2-dimethylpent-4-enal may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Chloro-2,2-dimethylpentanoic acid.

    Reduction: 5-Chloro-2,2-dimethylpent-4-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,2-dimethylpent-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethylpent-4-enal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 5-Chloro-2,2-dimethylpent-4-enal with key structural analogues identified in the evidence:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol)
5-Chloro-2,2-dimethylpent-4-enal C₇H₁₁ClO -Cl (C5), -CH₃ (C2), double bond (C4-C5) Aldehyde, alkene 146.62
5-Chloro-2-ethyl-2,4-dimethylpent-4-enal C₉H₁₅ClO -Cl (C5), -CH₂CH₃ (C2), -CH₃ (C4), double bond (C4-C5) Aldehyde, alkene 174.67
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid C₈H₁₃ClO₂ -Cl (C5), -CH(CH₃)₂ (C2), -COOH (C1), double bond (C4-C5) Carboxylic acid, alkene 188.64

Key Observations :

  • Functional Group Impact : Replacement of the aldehyde group with a carboxylic acid (as in the isopropyl variant) shifts the compound’s polarity and acidity, influencing its suitability for specific reactions or biological targets .

Stability and Reactivity

  • Aldehyde Reactivity : The aldehyde group in 5-Chloro-2,2-dimethylpent-4-enal makes it prone to nucleophilic attacks and oxidation, whereas the carboxylic acid in its isopropyl analogue offers greater stability .
  • Chlorine Effects : The electron-withdrawing chlorine atom enhances the electrophilicity of the α,β-unsaturated system, facilitating conjugate addition reactions .

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